4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde is a complex organic compound with the molecular formula C20H23N3O4 It is characterized by the presence of a piperazine ring substituted with a 4-nitrophenyl group and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde typically involves multiple steps. One common method includes the reaction of 4-nitrophenylpiperazine with 3-chloropropoxybenzaldehyde under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the chloropropoxy group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzoic acid.
Reduction: 4-{3-[4-(4-aminophenyl)piperazin-1-yl]propoxy}benzaldehyde.
Substitution: Various N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can form hydrogen bonds and other interactions with proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
4-{3-[4-(4-aminophenyl)piperazin-1-yl]propoxy}benzaldehyde: Similar structure but with an amino group instead of a nitro group.
4-{3-[4-(4-methylphenyl)piperazin-1-yl]propoxy}benzaldehyde: Similar structure but with a methyl group instead of a nitro group.
4-{3-[4-(4-chlorophenyl)piperazin-1-yl]propoxy}benzaldehyde: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde imparts unique electronic properties, making it a valuable intermediate in the synthesis of compounds with specific electronic and steric requirements. This uniqueness can be leveraged in the design of new materials and pharmaceuticals with tailored properties.
Properties
IUPAC Name |
4-[3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-16-17-2-8-20(9-3-17)27-15-1-10-21-11-13-22(14-12-21)18-4-6-19(7-5-18)23(25)26/h2-9,16H,1,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUWFTLMVVZELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)C=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.